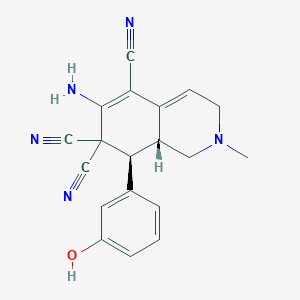![molecular formula C15H12F2N4O2 B459323 6-amino-4-(2,4-difluorophenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459323.png)
6-amino-4-(2,4-difluorophenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-4-(2,4-difluorophenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the pyrano[2,3-c]pyrazole family This compound is characterized by its unique structure, which includes a pyran ring fused to a pyrazole ring, along with various functional groups such as amino, difluorophenyl, methoxymethyl, and carbonitrile
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-(2,4-difluorophenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multicomponent reaction. One common method includes the reaction of ethyl acetoacetate, hydrazine hydrate, 2,4-difluorobenzaldehyde, and malononitrile in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or water, and the product is obtained after purification .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as solvent-free conditions and the use of recyclable catalysts, are often employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
6-amino-4-(2,4-difluorophenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino and methoxymethyl groups can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various substituted pyrano[2,3-c]pyrazole derivatives, which can exhibit different chemical and biological properties .
Aplicaciones Científicas De Investigación
6-amino-4-(2,4-difluorophenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of functionalized molecules
Mecanismo De Acción
The mechanism of action of 6-amino-4-(2,4-difluorophenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
The uniqueness of 6-amino-4-(2,4-difluorophenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the difluorophenyl group, in particular, enhances its potential as a therapeutic agent due to its ability to interact with biological targets more effectively .
Propiedades
Fórmula molecular |
C15H12F2N4O2 |
|---|---|
Peso molecular |
318.28g/mol |
Nombre IUPAC |
6-amino-4-(2,4-difluorophenyl)-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C15H12F2N4O2/c1-22-6-11-13-12(8-3-2-7(16)4-10(8)17)9(5-18)14(19)23-15(13)21-20-11/h2-4,12H,6,19H2,1H3,(H,20,21) |
Clave InChI |
CIVLJWDUSPNRGV-UHFFFAOYSA-N |
SMILES |
COCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=C(C=C3)F)F |
SMILES canónico |
COCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=C(C=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-4-(4-butoxy-3-methoxyphenyl)-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459240.png)
![{4-Amino-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}(phenyl)methanone](/img/structure/B459242.png)
![6-Amino-4-(3-ethoxy-4-isopropoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459245.png)
![6-Amino-4-{2-[(2-chlorobenzyl)oxy]phenyl}-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459246.png)
![Ethyl 2-amino-3-cyano-7,7-dimethyl-5-oxospiro[6,8-dihydrochromene-4,4'-piperidine]-1'-carboxylate](/img/structure/B459247.png)
![2-amino-3-cyano-1'-ethoxycarbonyl-5-oxo-5,6,7,8-tetrahydrospiro[4H-chromene-4,4'-piperidine]](/img/structure/B459249.png)

![1-Adamantyl[3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]methanone](/img/structure/B459252.png)
![5-amino-N-[4-(trifluoromethoxy)phenyl]-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide](/img/structure/B459256.png)


![2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B459260.png)

![1'-Acetyl-6-amino-5-cyano-3-propyl-2,4-dihydrospiro[pyrano[2,3-c]pyrazole-4,4'-piperidine]](/img/structure/B459262.png)
